Cas no 86527-70-0 ()

86527-70-0 structure
structure
Product name:
CAS No:86527-70-0
MF:C9H11N2O12P2
MW:401.137364625931
CID:6709521
PubChem ID:20056717

Chemical and Physical Properties

Names and Identifiers

    • Inchi: 1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1
    • InChI Key: XCCTYIAWTASOJW-XVFCMESISA-K
    • SMILES: P(=O)([O-])(OP(=O)([O-])[O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=CC(NC2=O)=O)O1)O)O

Computed Properties

  • Exact Mass: 400.97872279g/mol
  • Monoisotopic Mass: 400.97872279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 656
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -5
  • Topological Polar Surface Area: 221Ų

Related Literature

  • 1. 703. Nucleotides. Part XV. A synthesis of uridine-5′ pyrophosphate, a breakdown product of the coenzyme “uridine-diphosphate-glucose.”
    N. Anand,V. M. Clark,R. H. Hall,A. R. Todd J. Chem. Soc. 1952 3665
  • 2. 287. Studies on phosphorylation. Part XV. The use of phosphoramidic esters in acylation. A new preparation of adenosine-5′ pyrophosphate and adenosine-5′ triphosphate
    V. M. Clark,G. W. Kirby,Alexander Todd J. Chem. Soc. 1957 1497
  • J. Walker,W. A. Waters,B. C. L. Weedon,R. A. Raphael,J. F. W. McOmie,T. G. Halsall,J. W. Cornforth,A. S. Bailey,T. J. King,E. J. Bourne Annu. Rep. Prog. Chem. 1952 49 110
  • 4. 705. Nucleotides. Part XVII. N-Chloroamides as reagents for the chlorination of diesters of phosphorous acid. A new synthesis of uridine-5′ pyrophosphate
    G. W. Kenner,A. R. Todd,F. J. Weymouth J. Chem. Soc. 1952 3675
  • 5. 278. Nucleotides. Part XXXV. cycloPentanone oxime p-nitro-benzenesulphonate as an intermediate in the synthesis of nucleotide derivatives : an alternative synthesis of adenosine-5′ triphosphate
    B. H. Chase,G. W. Kenner,Alexander R. Todd,R. F. Webb J. Chem. Soc. 1956 1371

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